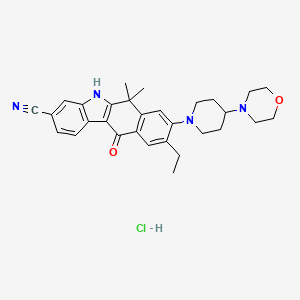

Alectinib Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2015 and is indicated for non-small cell lung carcinoma.

See also: Alectinib (has active moiety).

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYABBVHSRIHYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154841 | |

| Record name | Alectinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256589-74-8 | |

| Record name | 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alectinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alectinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALECTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alectinib Hydrochloride: A Deep Dive into its Mechanism of Action in ALK-Positive Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alectinib hydrochloride, a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the core mechanism of action of alectinib in ALK-positive cells, intended for an audience of researchers, scientists, and drug development professionals. Alectinib is a potent and highly selective inhibitor that targets the ATP-binding site of the ALK fusion protein, effectively blocking its kinase activity. This inhibition leads to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival, including the STAT3, PI3K/AKT, and RAS/MAPK pathways. Furthermore, alectinib exhibits significant activity against several crizotinib-resistant ALK mutations and demonstrates excellent penetration of the blood-brain barrier, a critical feature for treating brain metastases. This guide will delve into the quantitative measures of alectinib's potency, detail key experimental protocols for its study, and provide visual representations of its mechanism through signaling pathway and workflow diagrams.

Core Mechanism of Action

This compound functions as a potent and selective, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and its oncogenic fusion proteins, such as EML4-ALK.[1][2] In ALK-positive cancer cells, the constitutively active ALK fusion protein drives uncontrolled cell proliferation and survival. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK itself and its downstream substrates.[3] This blockade of ALK's catalytic activity leads to the induction of apoptosis (programmed cell death) in tumor cells.[4]

The inhibitory effects of alectinib disrupt several key downstream signaling cascades that are aberrantly activated in ALK-positive cells:

-

JAK-STAT Pathway: Alectinib treatment results in a substantial suppression of the phosphorylation of STAT3.[1] The JAK-STAT pathway is a critical signaling cascade that regulates gene expression involved in cell proliferation, survival, and differentiation.

-

PI3K-AKT-mTOR Pathway: Inhibition of ALK by alectinib also leads to the suppression of AKT phosphorylation.[1] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.

-

RAS-MAPK Pathway: The RAS-MAPK pathway, which plays a crucial role in cell proliferation and differentiation, is also modulated by alectinib, although some studies suggest its inhibition of ERK1/2 phosphorylation might be less direct compared to its effects on STAT3 and AKT.[2]

A significant advantage of alectinib is its ability to effectively cross the blood-brain barrier, making it a valuable therapeutic agent for patients with brain metastases, a common site of disease progression in ALK-positive NSCLC.[3]

Quantitative Data on Alectinib's Potency and Efficacy

The following tables summarize the key quantitative data demonstrating the potent and selective inhibitory activity of alectinib against ALK and its clinical efficacy in ALK-positive NSCLC.

Table 1: In Vitro Inhibitory Activity of Alectinib

| Target | Parameter | Value | Reference |

| Wild-Type ALK | IC50 | 1.9 nM | [1][2] |

| Ki | 0.83 nM | [5] | |

| Kd | 2.4 nM | [1][2] | |

| ALK L1196M (Gatekeeper Mutation) | Ki | 1.56 nM | [5] |

| ALK F1174L | IC50 | 1 nM | [1] |

| ALK R1275Q | IC50 | 3.5 nM | [1] |

| KARPAS-299 (NPM-ALK) | IC50 | 3 nM | [5] |

| KDR | IC50 | 1.4 µM | [5] |

Table 2: Clinical Efficacy of Alectinib in ALK-Positive NSCLC (ALEX Study)

| Endpoint | Alectinib (n=152) | Crizotinib (n=151) | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (Investigator Assessed) | 34.8 months | 10.9 months | 0.43 (0.32-0.58) | <0.001 | [6][7] |

| 5-Year Overall Survival Rate | 62.5% | 45.5% | 0.67 (0.46-0.98) | - | [6][7] |

| Objective Response Rate | 82.9% | 75.5% | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of alectinib.

ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory activity of alectinib against ALK.

Materials:

-

Recombinant ALK enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Alectinib stock solution (in DMSO)

-

384-well plates (low-volume, black or white)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of alectinib in DMSO. Further dilute the compounds in Kinase Buffer A to achieve a 3x final concentration.

-

Kinase/Antibody Mixture Preparation: Dilute the recombinant ALK enzyme and Eu-anti-Tag antibody in Kinase Buffer A to a 3x final concentration.

-

Tracer Preparation: Dilute the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer A to a 3x final concentration.

-

Assay Assembly: In a 384-well plate, add 5 µL of the diluted alectinib solution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well. The final reaction volume will be 15 µL. Include control wells with DMSO only (maximum signal) and a known potent ALK inhibitor (background).

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the alectinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol outlines a method to assess the effect of alectinib on the viability of ALK-positive cancer cells.

Materials:

-

ALK-positive cell line (e.g., NCI-H2228)

-

Complete cell culture medium

-

Alectinib stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed ALK-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of alectinib in complete culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing the various concentrations of alectinib. Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[10]

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.[11]

-

-

Data Acquisition: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.[10][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the alectinib concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Western Blot Analysis of Downstream Signaling

This protocol describes the detection of phosphorylated ALK, STAT3, and AKT in ALK-positive cells following alectinib treatment.

Materials:

-

ALK-positive cell line (e.g., NCI-H2228)

-

Alectinib stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat ALK-positive cells with various concentrations of alectinib for a specified time (e.g., 2 hours).[1] Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of alectinib on downstream signaling.[13]

Visualizations

Signaling Pathway Diagram

Caption: Alectinib inhibits ALK autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow Diagram: Western Blot Analysis

Caption: Workflow for analyzing downstream signaling inhibition by Western Blot.

Mechanisms of Resistance

Despite the profound initial responses, acquired resistance to alectinib can emerge. The primary mechanisms of resistance include:

-

On-Target ALK Mutations: The development of secondary mutations within the ALK kinase domain can hinder alectinib binding. The most common resistance mutation is G1202R, which is located at the solvent front of the ATP-binding pocket. Other mutations, such as I1171T/S and V1180L, have also been reported.

-

Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for ALK inhibition. This can involve the activation of other receptor tyrosine kinases, such as EGFR or MET, which can then drive cell proliferation and survival independently of ALK.

Conclusion

This compound is a highly effective and selective second-generation ALK inhibitor that has significantly improved outcomes for patients with ALK-positive NSCLC. Its core mechanism of action involves the direct inhibition of the ALK tyrosine kinase, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further understand and optimize the use of this important therapeutic agent. Future research will continue to focus on overcoming resistance mechanisms and further personalizing treatment strategies for patients with ALK-positive malignancies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Alectinib | RG-7853 | ALK inhibitor | antitumor | TargetMol [targetmol.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Alectinib - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study. [themednet.org]

- 7. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. roche.com [roche.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Potency of Alectinib Against Various ALK Fusion Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, against a spectrum of ALK fusion variants and resistance mutations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of oncology, particularly those focused on ALK-positive malignancies.

Introduction to Alectinib and ALK Fusions

Alectinib is a potent and highly selective inhibitor of the ALK tyrosine kinase.[1][2] Chromosomal rearrangements involving the ALK gene result in the expression of fusion proteins with constitutively active kinase domains, which drive oncogenesis in various cancers, most notably non-small cell lung cancer (NSCLC). The most common fusion partner is echinoderm microtubule-associated protein-like 4 (EML4), although numerous other fusion partners have been identified.[3][4] Alectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[5]

Quantitative In Vitro Potency of Alectinib

The in vitro potency of alectinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values of alectinib against various ALK fusion variants and acquired resistance mutations, as determined by cellular and biochemical assays.

Table 1: In Vitro Potency of Alectinib against Common ALK Fusion Variants

| ALK Fusion Variant | Cell Line/Assay System | IC50 (nM) | Reference |

| EML4-ALK v1 | Ba/F3 | 15 | [3] |

| EML4-ALK v2 | Ba/F3 | 13 | [3] |

| EML4-ALK v3a | Ba/F3 | 20 | [3] |

| EML4-ALK v4 | Ba/F3 | 14 | [3] |

| EML4-ALK v5a | Ba/F3 | 18 | [3] |

| KIF5B-ALK | Ba/F3 | 11 | [3] |

| KLC1-ALK | Ba/F3 | 12 | [3] |

| STRN-ALK | Ba/F3 | 16 | [3] |

| TFG-ALK | Ba/F3 | 19 | [3] |

| NPM-ALK | KARPAS-299 | 3 | [2] |

Table 2: In Vitro Potency of Alectinib against Acquired Resistance Mutations

| ALK Mutation | Cell Line/Assay System | IC50 (nM) | Reference |

| L1196M (Gatekeeper) | Ba/F3 | 47 | [1] |

| G1202R (Solvent Front) | Ba/F3 | >1000 | [1] |

| I1171T | Ba/F3 | 168 | [1] |

| V1180L | Ba/F3 | 285 | [1] |

| C1156Y | Ba/F3 | 28 | [2] |

| F1174L | Ba/F3 | 3.5 | [2] |

| R1275Q | Ba/F3 | 1 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the in vitro potency of alectinib.

Cell Viability and Proliferation Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells. The MTT and CellTiter-Glo® assays are widely used for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of alectinib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The CellTiter-Glo® assay measures ATP levels, which is an indicator of metabolically active cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® substrate with the buffer.

-

Lysis and Luminescence Measurement: Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Recording: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay

Biochemical kinase assays directly measure the inhibitory effect of a compound on the enzymatic activity of the target kinase.

-

Reagents: Recombinant ALK protein, biotinylated peptide substrate, ATP, and alectinib.

-

Reaction Setup: In a 96-well plate, combine the recombinant ALK enzyme, the peptide substrate, and varying concentrations of alectinib in a kinase reaction buffer.

-

Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the kinase activity against the concentration of alectinib to determine the IC50 value.

Western Blotting for ALK Phosphorylation

Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins in response to alectinib treatment.[7]

-

Cell Lysis: Treat cells with different concentrations of alectinib for a specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ALK as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ALK signaling pathway and a typical experimental workflow for assessing the in vitro potency of alectinib.

Caption: A simplified diagram of the ALK signaling pathways inhibited by alectinib.

Caption: A general workflow for determining the in vitro potency of alectinib.

Conclusion

This technical guide summarizes the in vitro potency of alectinib against a range of ALK fusion variants and resistance mutations, providing valuable data for researchers in the field. The detailed experimental protocols and visual workflows offer a practical resource for designing and conducting studies to evaluate ALK inhibitors. The provided data underscores the high potency of alectinib against many ALK variants while also highlighting the challenge of acquired resistance, particularly through mutations like G1202R. This information is critical for the continued development of novel therapeutic strategies to overcome resistance and improve outcomes for patients with ALK-positive cancers.

References

- 1. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sensitivity of eight types of ALK fusion variant to alectinib in ALK-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. goldbio.com [goldbio.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Alectinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alectinib, marketed as Alecensa®, is a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] It is utilized in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][3] This document provides a detailed protocol for the laboratory-scale synthesis of alectinib hydrochloride, compiling information from various published synthetic routes. The protocol covers the final step of converting the alectinib free base to its hydrochloride salt, a crucial step for its formulation as a pharmaceutical agent.

Introduction

Alectinib is a tyrosine kinase inhibitor that targets ALK and RET. Its synthesis involves a multi-step process starting from commercially available materials.[4] The core structure of alectinib is a distinctive indole-fused tetracyclic scaffold.[1][4] Several synthetic routes have been developed to produce alectinib, often focusing on the efficient construction of this core and the introduction of the key side chains.[5][6] The final step in the manufacturing process is the formation of the hydrochloride salt, which improves the compound's stability and suitability for oral administration.[3][7] This protocol details a common method for this salt formation.

Key Synthetic Intermediates

The synthesis of alectinib involves several key intermediates. One of the crucial building blocks is 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.[8][9] Another important precursor is 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-Methylethyl]-1H-Indole-3-Carboxylic Acid 1,1-Dimethylethyl Ester, which is critical for forming the indole core of alectinib.[10] The synthesis culminates in the formation of the free base: 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.[7]

Experimental Protocol: Synthesis of this compound from Alectinib Free Base

This protocol outlines the final step in the synthesis of this compound, which is the conversion of the alectinib free base to its hydrochloride salt.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (Alectinib free base) | C30H34N4O2 | 482.62 | Synthesized in-house or commercially available | >98% |

| Methyl Ethyl Ketone (MEK) | C4H8O | 72.11 | Sigma-Aldrich | ACS Grade |

| Water | H2O | 18.02 | Milli-Q or equivalent | High Purity |

| Acetic Acid | C2H4O2 | 60.05 | Sigma-Aldrich | Glacial |

| Hydrochloric Acid (2 N) | HCl | 36.46 | Sigma-Aldrich | Standardized solution |

| Ethanol | C2H6O | 46.07 | Sigma-Aldrich | 200 Proof, Absolute |

Procedure:

-

Dissolution of Alectinib Free Base:

-

Formation of the Hydrochloride Salt:

-

Precipitation and Isolation:

-

After 30 minutes, add ethanol (25 mL) dropwise to the reaction mixture to induce precipitation of the hydrochloride salt.[7]

-

Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

-

Drying:

-

Dry the collected solid under vacuum at a temperature not exceeding 50°C to obtain 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile monohydrochloride (this compound).[7]

-

-

Pulverization (Optional):

-

The obtained this compound can be pulverized using a jet mill to achieve a desired particle size distribution.[7]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general synthetic workflow for this compound.

Caption: General workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected m/z for the free base is 483 (M+H)+.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

-

X-ray Powder Diffraction (XRPD): To determine the polymorphic form of the crystalline solid. This compound is known to exhibit polymorphism.

Safety Precautions

-

This compound is a potent pharmaceutical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.

-

Alectinib is photosensitive, and exposure to light can lead to degradation. The compound should be stored in a light-protected container.

-

This compound is also slightly hygroscopic. Store in a desiccator.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the laboratory synthesis of this compound from its free base. By following this protocol and adhering to the safety precautions, researchers can successfully synthesize this important pharmaceutical compound for research and development purposes. The provided workflow and characterization guidelines will aid in ensuring the quality and identity of the final product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1256589-74-8 [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. A Novel Process For The Preparation Of An Intermediate Of Alectinib [quickcompany.in]

- 9. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Application Notes and Protocols for Alectinib Hydrochloride in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage, administration, and mechanism of action of alectinib hydrochloride for in vivo rodent studies. The information is compiled from various preclinical studies to assist in the design and execution of experiments in cancer research.

Recommended Dosage

The effective dosage of this compound in rodent models can vary depending on the tumor type, the rodent species and strain, and the administration route. The following tables summarize reported dosages from various in vivo studies.

Mouse Models

| Dosage | Administration Route | Vehicle | Dosing Frequency | Tumor Model | Reference |

| 4 mg/kg | Oral Gavage | 0.5% (w/v) methyl cellulose 400 solution | Single dose | Pharmacokinetic study | [1] |

| 20 mg/kg | Oral Gavage | 0.5% (w/v) methyl cellulose 400 solution | Single dose | Pharmacokinetic study | [1] |

| 20 mg/kg | Oral Gavage | Water | 5 days/week | EML4-ALK Lung Cancer | [2] |

| 25 mg/kg | Intraperitoneal Injection | DMSO | Daily for 3 days | Neuroblastoma | [3] |

| 60 mg/kg | Oral Gavage | Not specified | Daily for 10-14 days | RET-fusion driven tumors | [4] |

Rat Models

| Dosage | Administration Route | Vehicle | Dosing Frequency | Study Type | Reference |

| 10 mg/kg | Oral Gavage | Not specified | Single dose | Pharmacokinetic study | [5] |

| 27 mg/kg/day | Oral Gavage | Not specified | During organogenesis | Embryo-fetal development study | [6] |

Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of alectinib in rodents is crucial for designing effective dosing regimens.

Mice

A study in FVB mice showed dose-dependent plasma concentrations after single oral administration of 4 and 20 mg/kg of alectinib.[1] Plasma levels were measured at 1, 1.5, 2, and 4 hours post-administration.[1]

Rats

In Sprague Dawley rats, a single oral dose of 10 mg/kg resulted in a Cmax of 240 ng/mL and a Tmax of 7.33 hours.[5] Another study in rats reported a plasma half-life of 24.4 hours and an oral bioavailability of 88.6%.[7]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of in vivo studies.

Preparation of this compound for Administration

This compound has low aqueous solubility.[8][9] Therefore, appropriate vehicle selection and formulation are essential for effective delivery.

Oral Gavage:

-

Vehicle: A 0.5% (w/v) solution of methyl cellulose 400 in sterile water is a commonly used vehicle.[1] Water alone has also been used.[2] For solubility enhancement, amorphous solid dispersions using polymers like Soluplus have been investigated.[10]

-

Preparation:

-

Weigh the required amount of this compound powder.

-

Separately, prepare the 0.5% methyl cellulose solution by slowly adding the powder to heated (60-70°C) sterile water while stirring, then allowing it to cool to room temperature.

-

Suspend the this compound powder in the vehicle to the desired concentration.

-

Vortex or sonicate the suspension to ensure homogeneity before each administration.

-

Intraperitoneal Injection:

-

Vehicle: Dimethyl sulfoxide (DMSO) has been used as a vehicle for intraperitoneal injections.[3] However, the potential toxicity of DMSO should be considered, and the concentration should be kept low. A common practice is to use a vehicle containing 20% DMSO in saline.[11]

-

Preparation:

-

Dissolve the required amount of this compound in a minimal amount of DMSO.

-

Slowly add sterile saline to the DMSO solution while vortexing to reach the final desired concentration and a DMSO concentration of 20% or less.

-

Ensure the final solution is clear and free of precipitates before injection.

-

Administration Procedures

Standard animal handling and administration techniques should be followed.

Oral Gavage (Mouse/Rat):

-

Gently restrain the animal.

-

Use a proper-sized gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent injury.

-

Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement in the stomach.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Slowly administer the alectinib suspension.

-

Carefully remove the gavage needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

Intraperitoneal Injection (Mouse/Rat):

-

Properly restrain the animal, exposing the abdomen. For rats, a two-person technique is often recommended.[12]

-

Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.[13]

-

Use a sterile needle of an appropriate size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[12]

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

-

Inject the solution slowly.

-

Withdraw the needle and return the animal to its cage.

-

Observe the animal for any adverse reactions.

Mechanism of Action and Signaling Pathway

Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In several cancers, including non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor cell proliferation and survival.[14] Alectinib exerts its anti-tumor activity by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.[14]

The primary downstream signaling cascades inhibited by alectinib include:

-

STAT3 Pathway: Inhibition of ALK phosphorylation prevents the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation.[15]

-

PI3K/AKT Pathway: Alectinib blocks the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and inhibition of apoptosis.[15]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation, is also inhibited by alectinib.

By blocking these critical signaling pathways, alectinib induces apoptosis (programmed cell death) and inhibits the growth of ALK-driven tumors.[15]

Caption: Alectinib inhibits ALK, blocking downstream signaling and promoting apoptosis.

Experimental Workflow

A typical workflow for an in vivo efficacy study of alectinib in a rodent tumor model is outlined below.

References

- 1. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 5. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Relative bioavailability and food effect study of an oral suspension of alectinib in healthy volunteers using venipuncture and capillary microsampling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Preparing Alectinib Hydrochloride Formulations for Animal Dosing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of alectinib hydrochloride formulations suitable for oral and intravenous administration in animal studies. Given that this compound is a Biopharmaceutics Classification System (BCS) Class IV compound with low solubility and low permeability, careful formulation is critical for achieving adequate exposure in preclinical models.[1][2][3][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting appropriate formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₅ClN₄O₂HCl | [6] |

| Molecular Weight | 519.08 g/mol (hydrochloride salt) | [6] |

| pKa | 7.05 (basic) | [6] |

| Aqueous Solubility | Low across the physiological pH range. Highest at pH 3.5 (50 µg/mL), decreasing significantly at neutral and alkaline pH. | [6][7] |

| Solubility in Organic Solvents | High solubility in DMSO (4500 µg/mL) and methanol (1990.8 µg/mL). Moderate solubility in PEG400 (260.5 µg/mL) and Propylene Glycol (210.6 µg/mL). | [7] |

| LogP | 5.5 | [7] |

This compound Signaling Pathway and Mechanism of Action

Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic variants.[2][3][8] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways, including the RAS-MAPK, PI3K/AKT, and JAK-STAT pathways.[2][8][9] Alectinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[2] This ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.[2][8]

References

- 1. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. (PDF) Enhanced solubility and dissolution by surface-modified solid dispersion of this compound (2023) | Sumit Kumar Saha | 3 Citations [scispace.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. tga.gov.au [tga.gov.au]

- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Acquired Resistance to Alectinib Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to alectinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to alectinib?

Acquired resistance to alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), can be broadly categorized into two main types:

-

On-target (ALK-dependent) mechanisms: These involve genetic alterations within the ALK gene itself, leading to reduced drug binding and efficacy. The most common on-target mechanism is the emergence of secondary mutations in the ALK kinase domain.[1][2]

-

Off-target (ALK-independent) mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor cell survival and proliferation.[1][2]

Q2: Which specific ALK gene mutations are most commonly associated with alectinib resistance?

Several secondary mutations in the ALK kinase domain have been identified in patients who have developed resistance to alectinib. The most frequently reported mutations include:

-

G1202R: This solvent front mutation is one of the most common mechanisms of resistance to second-generation ALK inhibitors, including alectinib, occurring in approximately 29% of resistant cases.[1][2] Lorlatinib is a third-generation ALK inhibitor that has shown activity against the G1202R mutation.[2]

-

I1171T/N/S: Mutations at the I1171 residue are also a common cause of alectinib resistance.[1][3] Interestingly, tumors with I1171 mutations may retain sensitivity to other ALK inhibitors like ceritinib.[4][5]

-

V1180L: This gatekeeper mutation has been identified in both preclinical models and patients with acquired resistance to alectinib.[6]

-

L1196M: While this gatekeeper mutation is more commonly associated with resistance to the first-generation inhibitor crizotinib, it can also be detected in patients who have developed resistance to alectinib.[3]

Q3: What are the key bypass signaling pathways implicated in alectinib resistance?

Activation of alternative receptor tyrosine kinases (RTKs) can provide a signaling escape route for tumor cells when ALK is inhibited by alectinib. The most prominent bypass pathways include:

-

EGFR Signaling: Upregulation of Epidermal Growth Factor Receptor (EGFR) and its ligands, such as Transforming Growth Factor-alpha (TGFα), can lead to EGFR pathway activation and subsequent resistance to alectinib.[7][8][9]

-

MET Signaling: Amplification of the MET proto-oncogene or increased production of its ligand, Hepatocyte Growth Factor (HGF), can activate MET signaling and drive resistance.[4]

-

IGF-1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway has been observed in alectinib-resistant preclinical models.

-

HER3 Signaling: Overexpression of HER3 and its ligand neuregulin-1 (NRG1) can also contribute to resistance.[10]

Q4: How can I determine the mechanism of alectinib resistance in my experimental model (cell lines or patient samples)?

A multi-step approach is recommended:

-

Sequence the ALK kinase domain: This will identify any on-target resistance mutations. Next-Generation Sequencing (NGS) is the preferred method for this analysis.[11]

-

Assess the activation of bypass pathways: If no ALK mutations are found, investigate the phosphorylation status of key RTKs using techniques like a phospho-RTK array.[12]

-

Validate findings with further molecular and cellular assays: Confirm the functional relevance of identified mutations or activated bypass pathways through techniques such as western blotting and cell viability assays with combination drug treatments.

Troubleshooting Guides

Problem 1: My alectinib-resistant cell line does not show any known ALK resistance mutations.

| Possible Cause | Suggested Solution |

| Activation of a bypass signaling pathway. | Perform a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. Follow up with western blotting to confirm the phosphorylation of specific RTKs (e.g., EGFR, MET, IGF-1R, HER3) and their downstream effectors (e.g., AKT, ERK).[12] |

| ALK gene amplification. | Although less common with second-generation inhibitors, it's worth checking for ALK gene amplification using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR). |

| Histologic transformation. | In clinical samples, resistance can be associated with a change in tumor histology (e.g., transformation to small cell lung cancer). This is less likely in a cell line model but consider re-evaluating the morphology of your resistant cells.[11] |

| Novel or rare ALK mutation. | The resistance may be driven by a novel or rare ALK mutation not covered by standard sequencing panels. Consider whole-exome or whole-genome sequencing to identify novel genetic alterations. |

Problem 2: I have identified an ALK mutation, but I'm unsure of its significance.

| Possible Cause | Suggested Solution |

| Uncertainty about the functional impact of the mutation. | Introduce the identified mutation into a sensitive parental cell line using site-directed mutagenesis and assess the impact on alectinib sensitivity through cell viability assays (e.g., MTS or CTG). |

| Need for a suitable second-line inhibitor. | Consult the literature and preclinical data to determine which other ALK inhibitors have shown activity against the specific mutation you have identified. For example, lorlatinib is effective against the G1202R mutation.[2] |

Quantitative Data Summary

Table 1: IC50 Values of Alectinib Against Various ALK Mutations

| ALK Status | Cell Line/Model | Alectinib IC50 (nM) | Reference |

| Wild-type EML4-ALK | H3122 | 38.2 | [7] |

| V1180L | H3122 CHR-A1 | >3000 | [6] |

| I1171N | 52.5 ± 19.1 | [13] | |

| I1171T | 28.4 ± 2.1 | [13] | |

| G1202R | Ba/F3 | 595 | [14] |

| L1196M | Active | [15] | |

| C1156Y | Active | [15] | |

| F1174L | Active | [15] |

Table 2: Frequency of Alectinib Resistance Mechanisms

| Resistance Mechanism | Frequency | Reference |

| On-Target (ALK Mutations) | ~53% | [1] |

| G1202R | 29% | [1][2] |

| I1171T/S | 12% | [2] |

| V1180L | 6% | [2] |

| L1196M | 6% | [1] |

| Off-Target (Bypass Pathways) | Variable | |

| EGFR Activation | Reported | [7] |

| MET Amplification | Reported | [4] |

| IGF-1R Activation | Reported | [10] |

| HER3 Activation | Reported | [10] |

Experimental Protocols

Establishment of Alectinib-Resistant Cell Lines

This protocol describes the generation of alectinib-resistant cancer cell lines through continuous exposure to escalating drug concentrations.

Materials:

-

Parental ALK-positive cancer cell line (e.g., H3122)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell counting solution (e.g., trypan blue)

-

Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

-

Initial Seeding: Plate the parental cells at a low density in their recommended complete culture medium.

-

Initial Alectinib Exposure: Once the cells have adhered, replace the medium with fresh medium containing a low concentration of alectinib (e.g., starting at the IC20).[16]

-

Dose Escalation: Gradually increase the concentration of alectinib in the culture medium as the cells begin to proliferate. A stepwise increase of 1.5 to 2-fold is recommended.[17]

-

Monitoring and Maintenance: Monitor the cells regularly for signs of growth and toxicity. Passage the cells as needed, always maintaining the selective pressure of the alectinib concentration.

-

Confirmation of Resistance: Once the cells are able to proliferate steadily in a high concentration of alectinib (e.g., 1 µM), confirm the development of resistance by performing a cell viability assay and comparing the IC50 value to that of the parental cell line. A significant increase in the IC50 value (typically >10-fold) indicates the establishment of a resistant cell line.[18]

-

Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.

Detection of ALK Resistance Mutations using Droplet Digital PCR (ddPCR)

This protocol provides a method for the sensitive detection and quantification of known ALK resistance mutations from cell-free DNA (cfDNA) or genomic DNA.

Materials:

-

cfDNA or gDNA isolated from plasma or resistant cells

-

ddPCR Supermix for Probes (No dUTP)

-

Custom ddPCR mutation detection assays (containing primers and fluorescently labeled probes for wild-type and mutant alleles)

-

Droplet Generation Oil for Probes

-

ddPCR instrument (droplet generator and reader)

Procedure:

-

Reaction Setup: Prepare the ddPCR reaction mix containing the ddPCR supermix, the specific ALK mutation assay (e.g., for G1202R), and the template DNA.[19]

-

Droplet Generation: Load the reaction mix and droplet generation oil into a droplet generator cartridge to partition the sample into thousands of nanoliter-sized droplets.[20]

-

PCR Amplification: Transfer the droplets to a 96-well plate and perform PCR amplification using a thermal cycler with a recommended cycling protocol.[21]

-

Droplet Reading: After PCR, read the droplets on a ddPCR reader. The reader will count the number of positive (fluorescent) and negative droplets for both the wild-type and mutant alleles.

-

Data Analysis: The concentration of the mutant and wild-type alleles is calculated based on the fraction of positive droplets using Poisson statistics. This allows for the precise quantification of the mutant allele frequency.

Analysis of Bypass Signaling Pathways using a Phospho-RTK Array

This protocol allows for the simultaneous screening of the relative phosphorylation levels of multiple receptor tyrosine kinases.

Materials:

-

Alectinib-resistant and parental cell lines

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Human Phospho-RTK Array Kit (e.g., from R&D Systems)

-

Chemiluminescent detection reagents

-

Imaging system for chemiluminescence

Procedure:

-

Cell Lysis: Lyse the parental and resistant cells and determine the protein concentration of the lysates.

-

Array Incubation: Incubate the array membranes with equal amounts of protein lysate from the parental and resistant cells.[22]

-

Washing: Wash the membranes to remove unbound proteins.

-

Detection Antibody Incubation: Incubate the membranes with a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).[12]

-

Chemiluminescent Detection: Add chemiluminescent substrates and capture the signal using an imaging system.

-

Data Analysis: Compare the signal intensity of each spot between the arrays for the parental and resistant cells to identify RTKs with increased phosphorylation in the resistant line.[12]

Western Blotting for Validation of Bypass Pathway Activation

This protocol is for confirming the activation of specific signaling pathways identified by the phospho-RTK array.

Materials:

-

Parental and resistant cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and detect the signal.

-

Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like actin or GAPDH.[23]

Visualizations

Caption: On-target resistance to alectinib via ALK mutations.

Caption: Bypass signaling pathways in alectinib resistance.

Caption: Workflow for investigating alectinib resistance mechanisms.

References

- 1. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]

- 2. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]

- 3. oaepublish.com [oaepublish.com]

- 4. onclive.com [onclive.com]

- 5. onclive.com [onclive.com]

- 6. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of resistance mutations in patients with anaplastic lymphoma kinase-rearranged lung cancer through liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 21. d-nb.info [d-nb.info]

- 22. Phospho-RTK array [bio-protocol.org]

- 23. m.youtube.com [m.youtube.com]

identifying off-target effects of alectinib hydrochloride in vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alectinib hydrochloride in vitro.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

1. Issue: Reduced or No Efficacy in ALK-Positive Cancer Cell Lines

-

Question: My ALK-positive cell line is showing little to no response to alectinib treatment, even at expected effective concentrations. What are the possible causes and how can I troubleshoot this?

-

Answer:

-

Cell Line Integrity:

-

Confirm ALK Status: Verify the expression and fusion status of ALK in your cell line using techniques like Western blotting, FISH, or RT-PCR. Genetic drift can occur in cultured cells, potentially leading to the loss of the ALK fusion gene.

-

Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs.

-

-

Compound Integrity and Handling:

-

Solubility Issues: this compound has variable solubility.[1] Ensure the compound is fully dissolved. For stock solutions, DMSO is commonly used.[1] When diluting into aqueous media, watch for precipitation. It's advisable to prepare fresh dilutions for each experiment.

-

Degradation: Alectinib can be unstable at high temperatures and under light exposure.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

-

-

Acquired Resistance:

-

On-Target Mutations: Your cell line may have acquired secondary mutations in the ALK kinase domain that confer resistance to alectinib. The G1202R mutation is a common cause of resistance to second-generation ALK inhibitors.[2][3] Consider sequencing the ALK kinase domain to check for resistance mutations.

-

Bypass Signaling Pathway Activation: Resistance can be mediated by the activation of alternative signaling pathways that bypass the need for ALK signaling. Common bypass pathways include EGFR, MET, and c-Src.[4][5] To investigate this, you can:

-

Perform a phospho-kinase array to screen for activated pathways.

-

Use Western blotting to check the phosphorylation status of key proteins in these pathways (e.g., p-EGFR, p-MET, p-Src).

-

Test the effect of combining alectinib with inhibitors of the suspected bypass pathway.

-

-

-

2. Issue: Unexpected Cytotoxicity in ALK-Negative Cell Lines

-

Question: I'm observing unexpected cell death or growth inhibition in my ALK-negative control cell line when treated with alectinib. Why is this happening?

-

Answer:

-

Off-Target Kinase Inhibition: Alectinib is highly selective for ALK, but it does have other known kinase targets. At higher concentrations, inhibition of these off-target kinases could lead to cytotoxicity in some cell lines. Known off-targets with significant inhibition at 10 nM include Cyclin G-associated kinase (GAK) and Leukocyte tyrosine kinase (LTK).[1][6]

-

Cell Line Specific Dependencies: The ALK-negative cell line you are using may have a dependency on a signaling pathway that is sensitive to one of alectinib's off-targets.

-

Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Perform a vehicle-only control to rule out solvent effects.

-

3. Issue: Inconsistent or Non-Reproducible Results

-

Question: My results with alectinib vary significantly between experiments. What are the common sources of variability?

-

Answer:

-

Experimental Technique:

-

Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments.

-

Drug Dilution: Prepare fresh serial dilutions of alectinib for each experiment to avoid issues with compound degradation or precipitation.

-

Incubation Time: Use a consistent incubation time for drug treatment.

-

-

Cell Culture Conditions:

-

Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.

-

Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact cell growth and drug response. It is advisable to test and reserve a large batch of serum for a series of experiments.

-

-

Frequently Asked Questions (FAQs)

1. What are the known primary and off-targets of alectinib?

Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[6] Its primary off-targets include the RET proto-oncogene, Cyclin G-associated kinase (GAK), and Leukocyte tyrosine kinase (LTK).[1][6][7]

2. Which kinases are known to be NOT significantly inhibited by alectinib?

In vitro studies have shown that alectinib has limited inhibitory activity against a number of other protein kinases, including EGFR, FGFR2, HER2, MET, PDGFB, and JAK1.

3. What are the downstream signaling pathways affected by alectinib?

By inhibiting ALK, alectinib suppresses the phosphorylation of downstream signaling molecules. Key affected pathways include the PI3K/AKT/mTOR and STAT3 pathways.[8]

4. Can alectinib be used in ALK-negative cell lines?

Alectinib is specifically designed to target ALK. While it may show some effects at high concentrations in certain ALK-negative lines due to off-target inhibition, it is generally used as a negative control in such cells to demonstrate its specificity for ALK-driven phenotypes. For example, alectinib has been shown to have no substantial effect on the ALK-negative H441 cell line.

5. What are the common mechanisms of acquired resistance to alectinib in vitro?

The two main mechanisms of acquired resistance are:

-

On-target resistance: Secondary mutations within the ALK kinase domain that prevent alectinib from binding effectively. The G1202R mutation is a well-characterized example.[2][3]

-

Off-target resistance: Activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. These can include the activation of EGFR, MET, and c-Src signaling.[4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Alectinib Against Various Kinases

| Kinase Target | IC50 / Ki (nM) | Assay Type | Reference |

| ALK | 1.9 | Cell-free enzymatic assay | [6] |

| ALK (L1196M mutant) | Ki = 1.56 | ATP-competitive assay | [6] |

| ALK (wild-type) | Ki = 0.83 | ATP-competitive assay | [6] |

| LTK | ≤10 | Cell-free enzymatic assay | [6] |

| GAK | ≤10 | Cell-free enzymatic assay | [6] |

| RET | Potent Inhibition | Not specified | [1] |

Table 2: Alectinib Activity in Cell-Based Assays

| Cell Line | ALK Status | IC50 (nM) | Assay | Reference |

| NCI-H2228 | EML4-ALK positive | Not specified | Proliferation | [6] |

| KARPAS-299 | NPM-ALK positive | 3 | Proliferation | [8] |

| H441 | ALK-negative | No substantial effect | Proliferation | |

| A549 | ALK-negative | 4189 | MTT assay | [9] |

Experimental Protocols

Protocol 1: General Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X stock of this compound by serial dilution in culture medium. For a 10-point dose-response curve, you might start with a high concentration of 20 µM and perform 1:3 serial dilutions.

-

Treatment: Remove the overnight culture medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2X alectinib serial dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay: Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance; or add CellTiter-Glo® reagent, incubate, and read luminescence).

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Phospho-Protein Analysis

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with alectinib at various concentrations for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-ALK, p-STAT3, p-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an ECL substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]

Technical Support Center: Alectinib Hydrochloride Animal Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the toxicity of alectinib hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary target organs for this compound toxicity in common animal models?

A1: Based on preclinical studies, the primary target organs for this compound toxicity in rats and monkeys include the gastrointestinal (GI) tract, adrenal glands, liver, and lungs.[1] Findings in these organs are generally of minimal to mild severity.[1] In rats, at exposures approximately 4.5 times those in humans, changes in growing teeth and bones have also been observed.[1]

Q2: What are the known effects of alectinib on the reproductive system in animal studies?

A2: Alectinib may affect male fertility. In male rats, glandular atrophy in the prostate and seminal vesicles has been observed at high doses. In monkeys, interstitial fibrosis of the testis has been noted.[1] No clear effects on female reproductive organs were reported in 13-week general toxicology studies.[1]

Q3: Is this compound known to cause embryo-fetal toxicity in animals?

A3: Yes, alectinib can cause embryo-fetal toxicity. Administration to pregnant rats and rabbits during organogenesis resulted in embryo-fetal toxicity and abortion at maternally toxic doses, with exposures approximately 2.7 times those observed in humans at the recommended dose.[1]

Q4: What is the primary mechanism of action of alectinib that contributes to its therapeutic effect and potential toxicities?

A4: Alectinib is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) and RET proto-oncogene receptor tyrosine kinases.[2] By inhibiting ALK, it blocks downstream signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways, which ultimately induces tumor cell death (apoptosis).[2][3][4][5][6] Its off-target effects and the inhibition of these pathways in non-cancerous tissues may contribute to its toxicity profile.

Troubleshooting Guides

This section provides practical guidance for managing common toxicities observed during in vivo studies with this compound.

Managing Gastrointestinal Toxicity

Issue: Animals exhibiting signs of GI distress such as diarrhea, weight loss, or reduced food intake.

Possible Cause: Alectinib can cause GI toxicity, including hemorrhage in the stomach, cecum, and colon.[1]

Troubleshooting Steps:

-

Monitor: Implement daily monitoring of body weight, food and water consumption, and fecal consistency.

-

Supportive Care:

-

Provide highly palatable and easily digestible food.

-

Ensure easy access to water to prevent dehydration.

-

Consult with veterinary staff about the use of anti-diarrheal agents or fluid therapy if necessary.

-

-

Dose Adjustment: If severe GI toxicity is observed, consider a dose reduction or a temporary discontinuation of treatment, followed by re-introduction at a lower dose once symptoms resolve.

Managing Hepatotoxicity

Issue: Elevated liver enzymes (ALT, AST) or bilirubin levels in blood samples.

Possible Cause: Alectinib can induce hepatotoxicity.[7]

Troubleshooting Steps:

-

Baseline Monitoring: Establish baseline liver function parameters before initiating alectinib treatment.

-

Regular Monitoring: Monitor liver function tests (ALT, AST, total bilirubin) regularly throughout the study. A recommended schedule is every two weeks for the first three months of treatment, and then monthly thereafter.[7][8]

-

Dose Modification Based on Clinical Recommendations (Adapted for Animal Studies):

-

ALT/AST Elevation >5x ULN with Total Bilirubin ≤2x ULN: Temporarily withhold alectinib until recovery to baseline or ≤3x ULN, then resume at a reduced dose.[7]

-

ALT/AST Elevation >3x ULN with Total Bilirubin >2x ULN: Permanently discontinue alectinib.[7]

-

Total Bilirubin Elevation >3x ULN: Temporarily withhold alectinib until recovery to baseline or ≤1.5x ULN, then resume at a reduced dose.[7]

-

Managing Cardiotoxicity

Issue: Observation of bradycardia (slow heart rate).

Possible Cause: While alectinib has a low potential for QT prolongation in vivo, bradycardia has been observed.

Troubleshooting Steps:

-

Baseline Measurements: Obtain baseline heart rate and blood pressure measurements before starting treatment.

-

Regular Monitoring: Monitor heart rate and blood pressure regularly during the study.[8]

-

Action on Symptomatic Bradycardia: If animals exhibit signs of distress along with a significantly reduced heart rate, withhold alectinib until the heart rate returns to asymptomatic levels or ≥60 bpm (in applicable species).[7] Evaluate for any contributing factors. If none are identified, consider resuming at a reduced dose.[7]

Quantitative Data on Alectinib Toxicity

The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Summary of Preclinical Toxicity Findings for this compound

| Species | Study Duration | Target Organs | Observed Toxicities | Exposure Multiple (vs. Human at 600 mg BID) |

| Rat | 13 weeks | Gastrointestinal Tract, Adrenal Gland, Liver, Lungs, Growing Teeth and Bones | Hemorrhage, Glandular Atrophy, Changes in tooth size and discoloration, Decreased trabecular bone | ≥ 4.5x for teeth and bone changes |

| Monkey | 13 weeks | Gastrointestinal Tract, Adrenal Gland, Liver, Lungs, Testis | Hemorrhage, Interstitial fibrosis | - |

| Pregnant Rat | Organogenesis | Uterus, Fetus | Complete litter loss, Embryo-fetal toxicity | Approximately 4.5x and 2.7x, respectively |

| Pregnant Rabbit | Organogenesis | Uterus, Fetus | Abortion, Decreased fetal and placental weights | Approximately 2.7x |